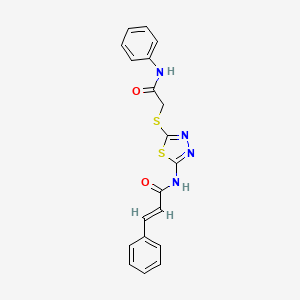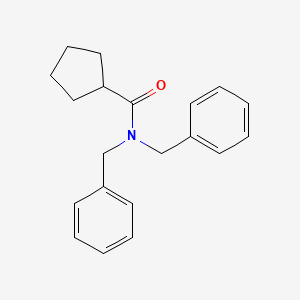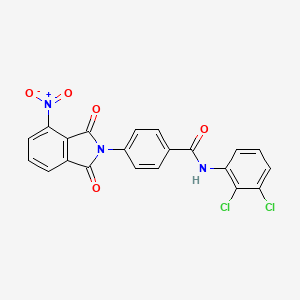![molecular formula C17H15BrF2N2O3S B3619630 3-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B3619630.png)
3-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-4-ethoxybenzamide
Overview
Description
3-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-4-ethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a difluoromethoxy group, and a carbamothioyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
3-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-4-ethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving bromine and fluorine atoms.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-4-ethoxybenzamide involves its interaction with molecular targets and pathways within biological systems. The bromine and difluoromethoxy groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s biological activity. The carbamothioyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-2-(difluoromethoxy)phenylmethanamine hydrochloride
- 3-bromo-2-(difluoromethoxy)-5-fluoronitrobenzene
- 3-bromo-N-{[2-(difluoromethoxy)phenyl]methyl}aniline
Uniqueness
Compared to similar compounds, 3-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-4-ethoxybenzamide is unique due to the presence of the ethoxybenzamide group, which can impart different chemical and biological properties
Properties
IUPAC Name |
3-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF2N2O3S/c1-2-24-13-8-7-10(9-11(13)18)15(23)22-17(26)21-12-5-3-4-6-14(12)25-16(19)20/h3-9,16H,2H2,1H3,(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJAKDGQXOVKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,8-dichloro-2-(4-morpholinylmethyl)-3-[2-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3619569.png)

![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3619602.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3619608.png)



![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B3619623.png)
![N-[3-(methylthio)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3619648.png)

![2-morpholin-4-yl-N-[4-[(2-morpholin-4-ylacetyl)amino]-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B3619654.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3619662.png)
